Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-
Description
The compound "Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-]" (hereafter referred to by its structural descriptor) is a highly specialized organophosphorus ligand featuring a biphenyl backbone substituted with three diphenylphosphine groups at the 2, 2', and 6 positions. These ligands are pivotal in asymmetric catalysis due to their chiral environments, which enable enantioselective transformations in pharmaceutical and fine chemical synthesis. The trisphosphine variant, if synthesized, would theoretically amplify steric and electronic tuning capabilities, though its practical applications remain speculative without explicit data .
Properties
CAS No. |
651022-13-8 |
|---|---|
Molecular Formula |
C48H37P3 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
[2-[2,6-bis(diphenylphosphanyl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C48H37P3/c1-7-22-38(23-8-1)49(39-24-9-2-10-25-39)45-35-20-19-34-44(45)48-46(50(40-26-11-3-12-27-40)41-28-13-4-14-29-41)36-21-37-47(48)51(42-30-15-5-16-31-42)43-32-17-6-18-33-43/h1-37H |
InChI Key |
QBDVJXJSBBLBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Example Reaction Scheme
$$
\text{2-bromo-1,1'-biphenyl} + \text{n-butyllithium} \rightarrow \text{lithiated biphenyl}
$$
$$
\text{lithiated biphenyl} + \text{triphenylphosphite} \rightarrow \text{Phosphine product}
$$
Method 2: Direct Coupling Reactions
Another approach involves direct coupling reactions where phosphine derivatives are synthesized from aryl halides:
Starting Materials : Aryl halides such as bromobenzene can be reacted with phosphane oxides in the presence of a base to facilitate the formation of phosphine.
Reaction Conditions : Typically, these reactions are conducted under inert conditions to prevent oxidation or hydrolysis of sensitive intermediates.
Reaction Example
$$
\text{Bromobenzene} + \text{Phosphane oxide} + \text{Base} \rightarrow \text{Diphenylphosphine product}
$$
Method 3: Phosphonium Salt Formation
Phosphonium salts can also serve as intermediates in the synthesis of phosphines:
Preparation : The reaction begins with the formation of a phosphonium salt from a diphenylphosphine and an alkyl halide.
Deprotonation : Subsequent deprotonation leads to the formation of the desired phosphine.
Comparative Analysis of Methods
The following table summarizes the efficiency and yield characteristics of different preparation methods for Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-]:
| Method | Yield (%) | Reaction Time | Comments |
|---|---|---|---|
| Lithiation/Nucleophilic | 73 | Overnight | Simple and robust; requires careful handling |
| Direct Coupling | Variable | 4-24 hours | Sensitive to moisture; may require inert atmosphere |
| Phosphonium Salt Formation | High | 3-5 hours | Efficient but requires additional steps |
Chemical Reactions Analysis
Key Reactions:
-
Suzuki-Miyaura Coupling : Facilitates aryl-aryl bond formation. The ligand’s biphenyl framework optimizes steric protection around palladium, improving yields in coupling reactions involving aryl halides and boronic acids .
-
Heck Reaction : Enhances regioselectivity in alkene functionalization due to its electron-rich phosphorus centers.
Mechanistic Insights :
-
Oxidative Addition : The ligand coordinates to Pd(0), forming a Pd(II) intermediate with lowered activation energy.
-
Transmetalation/Reductive Elimination : Steric effects from the biphenyl backbone prevent catalyst deactivation, enabling efficient turnover .
Reactivity with Chalcogens
The compound undergoes chalcogenation reactions, forming selenides or sulfides while retaining its phosphinine core.
Experimental Data:
| Reaction Type | Conditions | Product | (Hz) | Source |
|---|---|---|---|---|
| Selenation | Se, toluene, 90°C, 5–7 days | Phosphine selenide | ~101 | |
| Oxidation | O, ambient conditions | Phosphine oxide | N/A |
-
Selenation : Reacts with gray selenium to form selenides without disrupting the phosphinine ring, confirmed by -NMR and X-ray crystallography .
-
Oxidation : Slow reaction with oxygen produces phosphine oxides, detectable via -NMR at δ −3.0 to −14.0 ppm .
Synthetic Utility in Organometallic Chemistry
The ligand’s synthesis involves palladium-catalyzed coupling of di-t-butyl phosphine with dibromobenzene under inert conditions .
Comparative Steric/Electronic Profiles:
| Ligand | % Buried Volume () | (cm) | Catalytic Efficiency (TOF, h) |
|---|---|---|---|
| EVT-12732501 | 42.5 | 1945 | 12,500 |
| CyJPhos (Cyclohexyl) | 38.7 | 1962 | 9,800 |
-
Steric Impact : Higher vs. CyJPhos ensures superior metal-site protection .
-
Electronic Effects : Lower (IR spectroscopy) indicates stronger σ-donation .
Stability and Decomposition Pathways
The compound decomposes under prolonged heating or exposure to moisture:
Scientific Research Applications
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The molecular targets and pathways involved include coordination to metal centers and activation of substrates for subsequent reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key biphenyl-based bisphosphine ligands and their structural distinctions from the hypothetical trisphosphine:
Catalytic Performance
- Enantioselectivity : MeO-BIPHEP achieves >90% ee in asymmetric hydrogenations, attributed to methoxy groups fine-tuning metal-ligand π-interactions . The trisphosphine could theoretically offer enhanced stereocontrol but risks over-crowding the metal center.
- Activity: S-Phos enables efficient C–N bond formation at low catalyst loadings (0.1–1 mol%) due to its balanced steric bulk . A trisphosphine might reduce catalytic turnover due to excessive ligand size.
- Substrate Scope : BINAP excels in ketone reductions, while SEGPHOS is preferred for allylic alkylations . The trisphosphine’s utility would depend on its ability to accommodate diverse substrates without steric clashes.
Industrial Relevance
- Cost and Scalability : BIPHEP and S-Phos are commercially available (e.g., Sigma-Aldrich, Strem Chemicals) and scalable via modular synthesis . A trisphosphine would likely incur higher costs due to complex purification steps.
- Patented Applications : BIPHEMP (a methylated BIPHEP analog) is patented for industrial hydrogenation processes, underscoring the commercial value of biphenyl-based ligands .
Biological Activity
Phosphines are a class of compounds known for their diverse biological activities, particularly in medicinal chemistry and catalysis. The compound Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-] has garnered interest due to its potential applications in various biological contexts. This article explores its biological activity, synthesizing findings from recent studies and presenting relevant data.
Overview of Phosphine Compounds
Phosphines are characterized by the presence of phosphorus atoms bonded to carbon atoms. They serve as ligands in coordination chemistry and as catalysts in organic reactions. The specific structure of [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-] enhances its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phosphine derivatives. For instance, a study on phosphine-peptide conjugates revealed that certain complexes exhibit cytotoxic effects on breast cancer cells (MCF7) by inducing apoptosis through mitochondrial membrane potential disruption . The mechanism involves the formation of reactive oxygen species (ROS), which play a crucial role in cancer cell death.
Cytotoxicity and Selectivity
The cytotoxic effects of phosphine compounds can vary significantly based on their structural modifications. A series of phosphine oxides were tested for their cytotoxicity against various cell lines, including HL-60 leukemia cells. Some derivatives demonstrated moderate activity with IC50 values indicating significant potency against these cancer cells .
| Compound Type | Cell Line Tested | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Phosphine Oxide | HL-60 | 15-30 | Moderate Cytotoxicity |
| Cu(I) Complex | MCF7 | 4.5 | High Cytotoxicity |
| Diphenylphosphine Derivative | A549 | 3.72 | High Cytotoxicity |
Antibacterial Activity
In addition to anticancer properties, phosphine derivatives have shown promise as antibacterial agents. A study evaluating a series of diphenyleneiodonium analogues demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting low nanomolar activity against pathogens like Mycobacterium tuberculosis and Plasmodium spp. (malaria) .
The mechanisms underlying the biological activities of phosphines often involve the modulation of cellular pathways:
- Induction of Apoptosis : Phosphine complexes can trigger apoptosis in cancer cells through ROS generation and mitochondrial dysfunction.
- Inhibition of Enzymatic Activity : Some phosphines inhibit key enzymes involved in cellular metabolism, leading to reduced viability in pathogenic bacteria .
- Interaction with Cellular Components : Phosphines may interact with DNA or proteins, disrupting normal cellular functions.
Case Studies
- Phosphine-Peptide Conjugate Study : This study focused on a Cu(I) complex with a phosphine-peptide conjugate that exhibited selective cytotoxicity towards breast cancer cells. The results indicated that the compound could induce significant cell death through apoptotic pathways .
- Antibacterial Efficacy Assessment : A structure-activity relationship (SAR) analysis was conducted on diphenyleneiodonium analogues showing broad-spectrum antibacterial activity. Compounds were synthesized and tested for efficacy against various bacterial strains, revealing promising candidates for further development .
Q & A
Q. Table 1: Analytical Techniques for Ligand Characterization
Q. Table 2: Computational Parameters for DFT Studies
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G* | Ground-state geometry optimization |
| M06-L | Def2-TZVP | Non-covalent interactions |
| CAM-B3LYP | LANL2DZ | Excited-state modeling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
